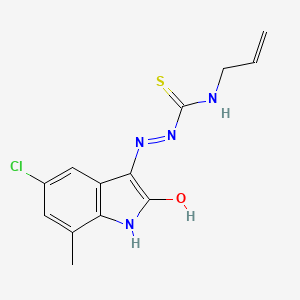
5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), 95% (5-Cl-7-Me-I2ATSC-95%) is a chemical compound that is widely used in scientific research. It is a highly versatile compound that is used for a variety of applications, including synthesis, mechanism of action studies, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on thiosemicarbazides, including compounds related to 5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), focuses on the synthesis and characterization of new derivatives with potential biological activities. These compounds are synthesized through reactions involving thiosemicarbazide derivatives with various isothiocyanates and further cyclization processes to form compounds with diverse biological activities. The structural elucidation of these compounds is performed using spectroscopic techniques and elemental analyses, confirming their potential as precursors for further pharmacological studies (Saeed et al., 2014).
Biological Activities
Studies on thiosemicarbazide derivatives reveal a range of biological activities. For instance, compounds synthesized from thiosemicarbazide show significant analgesic, anti-inflammatory, and antimicrobial properties. The analgesic and anti-inflammatory activities are assessed through animal models, indicating the potential of these compounds in developing new therapeutic agents. Moreover, certain derivatives exhibit promising antimicrobial activities against various bacterial and fungal species, suggesting their utility in addressing microbial resistance (Duendar et al., 2007).
Antitumor and Antimycotic Activities
The exploration of thiosemicarbazide derivatives extends to their antitumor and antimycotic potentials. Some synthesized compounds demonstrate promising activities in inhibiting tumor growth and exhibiting antimycotic effects against specific fungal pathogens. These findings underscore the importance of structural modification and optimization in developing more effective and selective agents for cancer and fungal infections treatment (Kaldrikyan et al., 2013).
Antimicrobial Properties
The antimicrobial properties of thiosemicarbazide derivatives are a significant area of research, with several studies highlighting their efficacy against a broad spectrum of microorganisms. The synthesis of new derivatives and their evaluation against various bacterial and fungal strains reveal potential applications in combating infectious diseases. The structural diversity of these compounds allows for the targeting of different microbial pathways, offering avenues for novel antimicrobial agent development (Wujec et al., 2007).
Propiedades
IUPAC Name |
1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-3-4-15-13(20)18-17-11-9-6-8(14)5-7(2)10(9)16-12(11)19/h3,5-6,16,19H,1,4H2,2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBSBXZIFMFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=S)NCC=C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)
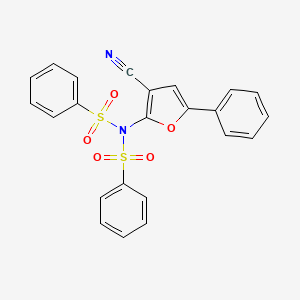
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)
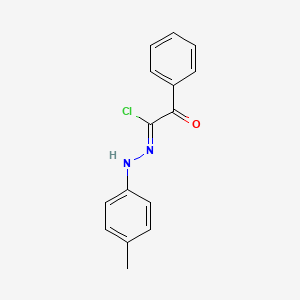
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)
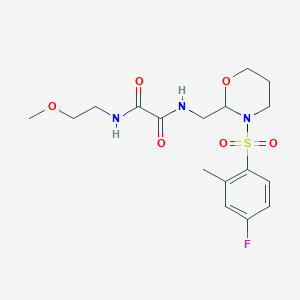
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)
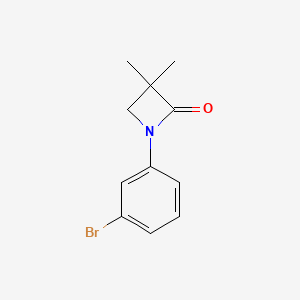
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
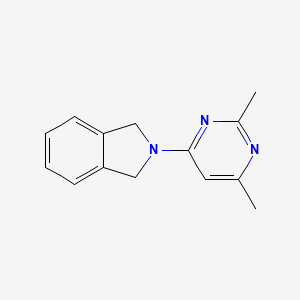
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)